molecular formula C14H11FO3 B6370447 2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1262002-11-8

2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6370447
CAS RN: 1262002-11-8
M. Wt: 246.23 g/mol
InChI Key: GZLBXDDFDMOPJJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-FMCPP) is an organic compound belonging to the class of phenols. It is an important reagent in organic synthesis, and has a wide range of applications in scientific research.

Scientific Research Applications

2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for studying biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used in the study of protein-protein interactions and in the detection of small molecules.

Mechanism of Action

2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% works by forming a complex with proteins, which then binds to a target molecule. This binding causes a conformational change in the protein, which then triggers a reaction. The reaction can be either an enzymatic reaction or a non-enzymatic reaction. The reaction can then be used to study biochemical and physiological processes.
Biochemical and Physiological Effects
2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, it can act as an antioxidant and can modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is a versatile reagent that has a wide range of applications in scientific research. It is easy to handle and is relatively inexpensive. However, it is not suitable for use in large-scale experiments due to its limited solubility and stability. Additionally, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for 2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95%. It could be used in the development of new pharmaceuticals or other organic compounds. It could also be used to study protein-protein interactions or to detect small molecules. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to develop new methods for detecting and treating diseases.

Synthesis Methods

2-(3-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized from the reaction of 3-fluoro-5-methoxybenzaldehyde and phenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon gas. The reaction mixture is then heated to a temperature of 100-150°C for a period of 1-3 hours. The product is then extracted with an organic solvent such as ethyl acetate and the solvent is then evaporated to give the desired product.

properties

IUPAC Name

methyl 3-fluoro-5-(2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)10-6-9(7-11(15)8-10)12-4-2-3-5-13(12)16/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLBXDDFDMOPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683585
Record name Methyl 5-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-11-8
Record name Methyl 5-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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